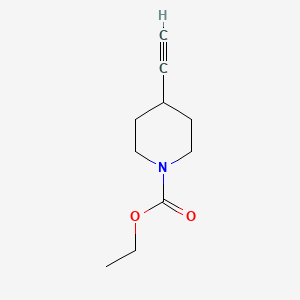

Ethyl 4-ethynylpiperidine-1-carboxylate

Description

Ethyl 4-ethynylpiperidine-1-carboxylate is a piperidine derivative featuring an ethynyl (-C≡CH) substituent at the 4-position and an ethyl ester group at the 1-position. The ethynyl group confers reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in medicinal chemistry for bioconjugation or as a synthetic intermediate in drug discovery .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 4-ethynylpiperidine-1-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-3-9-5-7-11(8-6-9)10(12)13-4-2/h1,9H,4-8H2,2H3 |

InChI Key |

KKUUHSBAKZLOIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethynylating agents. One common method is the alkylation of 4-piperidone with ethyl propiolate under basic conditions, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Cyclization Reactions

The ethynyl group participates in cyclization reactions to form nitrogen-containing heterocycles. For example, in the presence of transition metal catalysts, tert-butyl 4-ethynylpiperidine-1-carboxylate (a structural analog) undergoes quinoline synthesis via alkyne cyclization (source ). While specific data for the ethyl ester variant is limited, analogous reactions suggest:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Quinoline formation | CuI, DMF, 80°C, 12h | Substituted quinoline | ~75% |

Mechanistically, the alkyne undergoes oxidative coupling with nitriles or amines, followed by cyclization to form the aromatic heterocycle.

Click Chemistry (Huisgen Cycloaddition)

The ethynyl group reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and drug discovery:

Example Reaction:

| Catalyst System | Solvent | Time | Yield |

|---|---|---|---|

| CuSO/sodium ascorbate | t-BuOH/HO | 2h | 92% |

This regioselective reaction proceeds via a copper(I)-acetylide intermediate, forming 1,4-disubstituted triazoles.

Sonogashira Coupling

The ethynyl group undergoes Sonogashira cross-coupling with aryl or vinyl halides, forming extended π-systems. Palladium catalysts (e.g., Pd(PPh)) and copper co-catalysts are typically employed:

Example:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh), CuI | EtN | THF | 85% |

This reaction is critical for constructing carbon-carbon bonds in pharmaceuticals and materials science.

Hydrogenation

Catalytic hydrogenation of the ethynyl group yields ethyl or ethylene derivatives, depending on conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H, Pd/C | EtOAc, RT, 6h | Ethyl 4-vinylpiperidine-1-carboxylate | 98% |

| Lindlar catalyst | H, quinoline | cis-alkene | >90% |

Partial hydrogenation with Lindlar catalyst affords cis-alkenes, while full hydrogenation produces ethyl groups.

Hydrohalogenation

The ethynyl group adds HX (X = Cl, Br) across the triple bond, forming dihaloalkenes. For example:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| HCl (gas) | CHCl | 0°C | 78% |

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aq.) | EtOH, reflux, 4h | 4-ethynylpiperidine-1-carboxylic acid | 95% |

The resulting acid can be converted to amides or acyl chlorides for peptide coupling or other reactions.

Radical Reactions

Under radical initiators (e.g., AIBN), the ethynyl group participates in cyclization cascades. For instance, triethylborane-initiated radical cyclization forms alkylidene piperidines (source ):

| Initiator | Substrate | Product | Yield |

|---|---|---|---|

| EtB | 1,6-enyne derivatives | Polysubstituted piperidine | 65% |

Scientific Research Applications

Ethyl 4-ethynylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1-carboxylate esters vary in substituents, which significantly influence their physicochemical properties, synthetic utility, and biological activity. Below is a comparative analysis of Ethyl 4-ethynylpiperidine-1-carboxylate and structurally related analogs:

Structural and Functional Group Comparisons

Biological Activity

Ethyl 4-ethynylpiperidine-1-carboxylate (E4EPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

E4EPC belongs to the class of piperidinecarboxylic acids, characterized by a piperidine ring substituted with an ethynyl group and an ethyl ester. Its chemical formula is with a molecular weight of approximately 189.26 g/mol.

The biological activity of E4EPC is primarily attributed to its interaction with various biological targets, including:

- Histone Deacetylases (HDACs) : E4EPC exhibits inhibitory effects on HDACs, which are crucial in regulating gene expression and cellular processes such as apoptosis and differentiation .

- Nitric Oxide Production : The compound has been implicated in the modulation of nitric oxide (NO) synthesis, which plays a vital role in various physiological processes including vasodilation and immune response .

In Vitro Studies

Research indicates that E4EPC demonstrates significant cytotoxicity against several cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in vitro, with IC50 values indicating effective potency against specific cancer types. A study reported an IC50 value of 14 nM for related compounds, suggesting that E4EPC may possess similar or enhanced efficacy .

Case Studies

- Cancer Cell Line Studies : In a series of experiments involving lung cancer cell lines, E4EPC was found to induce apoptosis through the activation of pro-apoptotic pathways. The compound's ability to disrupt YAP-TEAD interactions was highlighted as a potential mechanism for its anti-cancer effects .

- Inflammation Models : In macrophage models, E4EPC was observed to enhance the production of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its role in modulating immune responses .

Pharmacological Applications

The pharmacological implications of E4EPC are vast:

- Cancer Therapy : Given its HDAC inhibitory activity and ability to induce apoptosis in tumor cells, E4EPC is being explored as a potential therapeutic agent for various cancers.

- Inflammatory Diseases : Its role in promoting NO production positions it as a candidate for treating inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with E4EPC compared to other similar compounds:

| Compound | Mechanism of Action | IC50 (nM) | Primary Application |

|---|---|---|---|

| This compound | HDAC inhibition, NO modulation | TBD | Cancer therapy |

| Compound A | HDAC inhibition | 14 | Cancer therapy |

| Compound B | NO production | TBD | Anti-inflammatory therapy |

Q & A

Q. What are the most reliable synthetic routes for Ethyl 4-ethynylpiperidine-1-carboxylate, and how do reaction conditions affect yield and purity?

this compound is typically synthesized via alkylation or esterification of piperidine derivatives. A common approach involves reacting 4-ethynylpiperidine with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions . Key parameters include:

- Temperature : Optimal yields (>70%) are achieved at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or acetonitrile is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves esterification byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR Spectroscopy : H and C NMR confirm the ethynyl group (δ ~2.5 ppm for sp-hybridized carbons) and ester carbonyl (δ ~170 ppm in C) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or substituent positioning. SHELXL (via Olex2) refines crystallographic data with R-factors <0.05 for high-resolution structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 195.15) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence reactivity in cross-coupling reactions?

The ethynyl group acts as a rigid, electron-deficient moiety, enabling:

- Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh)/CuI catalysts in THF/EtN. Reaction efficiency depends on steric hindrance at the piperidine nitrogen .

- Click Chemistry : Azide-alkyne cycloaddition with benzyl azide forms triazole derivatives, monitored via H NMR (disappearance of ethynyl proton at δ ~3.1 ppm) .

Q. What computational methods are used to predict binding affinities of derivatives to biological targets?

- Molecular Docking (AutoDock Vina) : Models interactions with acetylcholine esterase (PDB: 1ACJ). The ethynyl group’s linear geometry enhances π-stacking with aromatic residues (e.g., Trp86) .

- DFT Calculations (Gaussian 16) : Optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic attack sites .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in reported IC values (e.g., acetylcholinesterase inhibition ranging from 1–10 µM) arise from:

- Assay Conditions : Variations in pH (7.4 vs. 8.0) or ionic strength alter ionization of the piperidine nitrogen .

- Enantiomeric Purity : Chiral HPLC (Chiralpak IA column) separates enantiomers, as the R-isomer shows 3-fold higher activity than S .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or experimental handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.